molecular formula C10H5F2NO3 B1342555 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-17-4

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1342555
CAS No.: 228728-17-4
M. Wt: 225.15 g/mol
InChI Key: NGWHDXXMYRPDOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, hydroquinolines, and quinoline N-oxides .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to its analogs, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid exhibits unique properties due to the specific positioning of fluorine atoms. This positioning enhances its biological activity and chemical stability, making it more effective in various applications .

Properties

IUPAC Name

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWHDXXMYRPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595681
Record name 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-17-4
Record name 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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